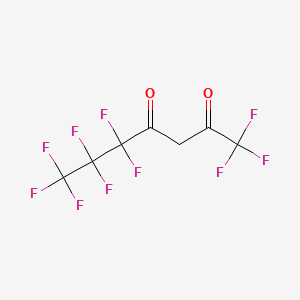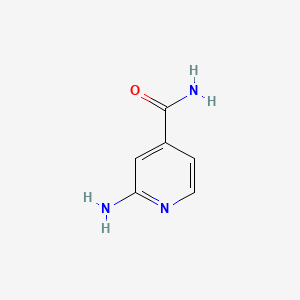
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
説明
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione is a chemical compound with the molecular formula C7H2F10O2 . It has a molecular weight of 308.07 .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, two hydrogen atoms, ten fluorine atoms, and two oxygen atoms . The InChI key for this compound is SUORUQZBFOQDGX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a boiling point of 98 °C . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is a clear, dark yellow liquid .科学的研究の応用
NIR-Luminescence in Ytterbium(III) Complexes
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione has been utilized in synthesizing ytterbium(III) beta-diketonate complexes. These complexes, particularly with the 5-nitro-1,10-phenanthroline ancillary ligand, are studied for their structure and near-infrared (NIR) luminescence properties. The research demonstrated that the length and fluorination of the β-diketonate chain influence the luminescence intensity and lifetime of ytterbium(III) emissions. This attribute makes these complexes valuable for specific optical applications, such as co-doping with erbium(III) complexes in optical amplifiers (Martín‐Ramos et al., 2013).
Capillary Gas Chromatography for Metal Ion Analysis
The compound has also been a subject of study in the context of capillary gas chromatography. It's used as a β-diketonate reagent for the derivatization of metal ions, like beryllium and lanthanides, to form stable and volatile derivatives. This derivatization facilitates rapid separation and sensitive detection of these metal ions, which is crucial for various analytical applications in scientific research (Harvey, Lucke, & Douglas, 2012).
Safety and Hazards
This compound is classified as corrosive, with hazard codes C and Xi . It has hazard statements H314-H318, indicating that it causes severe skin burns and eye damage . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
特性
IUPAC Name |
1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F10O2/c8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUORUQZBFOQDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329968 | |
| Record name | 3H,3H-Perfluoroheptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20583-66-8 | |
| Record name | 3H,3H-Perfluoroheptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20583-66-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chain length of fluorinated β-diketonates affect the luminescence properties of ytterbium(III) complexes?
A1: Research suggests that increasing the fluorinated β-diketonate chain length leads to a decrease in the luminescence intensity of the Yb(3+) (2)F5/2→(2)F7/2 transition at around 980 nm. This decrease in intensity is also associated with a shorter (2)F5/2 excited state lifetime. Interestingly, the ligand lifetime value remains relatively unaffected by the chain length. []
Q2: What are the structural characteristics of ytterbium(III) complexes containing 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione as a ligand?
A2: Studies have shown that these complexes typically exhibit octacoordination around the Yb(3+) ion. This was confirmed through single-crystal X-ray structures for some fluorinated complexes and predicted using the Sparkle/PM6 model for others. [] This information provides valuable insights for researchers interested in designing and synthesizing new ytterbium(III) complexes with tailored luminescent properties for various optical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)


![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)








